Cas no 154461-38-8 (Pentanoic acid,4-[(1-oxo-7-phenylheptyl)amino]-5-[[4-(phenylmethyl)phenyl]thio]-, (4S)-)
154461-38-8 structure
Product Name:Pentanoic acid,4-[(1-oxo-7-phenylheptyl)amino]-5-[[4-(phenylmethyl)phenyl]thio]-, (4S)-
Numero CAS:154461-38-8
MF:C31H37NO3S
MW:503.695387601852
CID:144035
PubChem ID:1709
Update Time:2025-04-19
Pentanoic acid,4-[(1-oxo-7-phenylheptyl)amino]-5-[[4-(phenylmethyl)phenyl]thio]-, (4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pentanoic acid,4-[(1-oxo-7-phenylheptyl)amino]-5-[[4-(phenylmethyl)phenyl]thio]-, (4S)-
- AR-C 67047MI
- (S)-5-((4-benzylphenyl)thio)-4-(7-phenylheptanamido)pentanoic acid
- SCHEMBL5595502
- (1R,2S)-2-amino-cyclopentanecarboxylic acid methyl ester
- 5-(4-benzylphenyl)sulfanyl-4-(7-phenylheptanoylamino)pentanoic acid
- 154461-38-8
- Fpl 67047XX
-
- Inchi: 1S/C31H37NO3S/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)24-36-29-20-17-27(18-21-29)23-26-14-8-4-9-15-26/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)
- Chiave InChI: BLFSPSZATDQQMK-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)CC1C=CC=CC=1)CC(CCC(=O)O)NC(CCCCCCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 503.24961
- Massa monoisotopica: 503.249
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 36
- Conta legami ruotabili: 17
- Complessità: 607
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.7A^2
- XLogP3: 7.5
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 730.7°C at 760 mmHg
- Punto di infiammabilità: 395.7°C
- Indice di rifrazione: 1.607
- PSA: 66.4
Pentanoic acid,4-[(1-oxo-7-phenylheptyl)amino]-5-[[4-(phenylmethyl)phenyl]thio]-, (4S)- Letteratura correlata
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
154461-38-8 (Pentanoic acid,4-[(1-oxo-7-phenylheptyl)amino]-5-[[4-(phenylmethyl)phenyl]thio]-, (4S)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso